Hexyl 2-formyl-3-hydroxybenzoate
Description
Contextualization of Natural Product Chemistry in Acarology
Natural product chemistry in acarology, the study of mites and ticks, investigates the diverse array of chemical compounds produced by these small arthropods. These substances are crucial for their survival, mediating interactions with their environment, including defense against predators and pathogens, communication, and reproduction. researchgate.netcambridge.org Astigmatid mites, a group known for infesting stored products and agricultural crops, possess specialized glands that secrete a variety of volatile and non-volatile compounds, including monoterpenes, aromatic compounds, and aldehydes. researchgate.netcambridge.org These natural products are integral to the chemical ecology of mites, influencing their behavior and interactions within their ecosystems. researchgate.netcambridge.org
Significance of Hexyl 2-formyl-3-hydroxybenzoate (Hexyl Rhizoglyphinate) as a Mite Metabolite
This compound, which has been given the trivial name hexyl rhizoglyphinate, is a notable natural product isolated from the bulb mite, Rhizoglyphus robini. wikipedia.orgpsu.edu Its presence on the cuticle of this mite species points to its importance as a chemical interface between the mite and its environment. wikipedia.orgpsu.edu The investigation of such specific metabolites is crucial for understanding the adaptive strategies of mites.
Overview of Research Trajectories for the Compound
Research on this compound has primarily focused on its identification, synthesis, and initial characterization of its biological activity. psu.edu The discovery of this compound has spurred interest in its potential ecological roles, particularly in the context of the mite's defense mechanisms against microbial threats in its habitat. wikipedia.orgpsu.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
131524-42-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
hexyl 2-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3 |
InChI Key |
PIQGZGXYEQYPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Biosynthetic Hypotheses
Isolation and Identification from Biological Specimens
The discovery and characterization of this compound are intrinsically linked to a specific species of mite.
Hexyl 2-formyl-3-hydroxybenzoate has been identified as a natural product isolated from the bulb mite, Rhizoglyphus robini. royalsocietypublishing.orgnih.govnih.gov This acarid mite is the primary and definitive biological source from which the compound has been extracted and characterized. royalsocietypublishing.org In scientific literature, this novel ester has also been given the trivial name "hexyl rhizoglyphinate" in honor of its origin. royalsocietypublishing.orgnih.govresearchgate.net The structural elucidation of this compound was accomplished through a combination of spectral analyses, including mass spectrometry (MS), gas chromatography-fourier transform infrared spectroscopy (GC-FTIR), and nuclear magnetic resonance (NMR). royalsocietypublishing.orgnih.gov To confirm the identified structure, a total synthesis was achieved, which further solidified the characterization of the natural product. royalsocietypublishing.orgnih.gov
Research has demonstrated that this compound is a cuticular constituent of the bulb mite Rhizoglyphus robini. royalsocietypublishing.orgnih.govresearchgate.net This indicates that the compound is present on the outer surface or exoskeleton of the mite. The localization on the cuticle suggests a potential role in the mite's interaction with its environment, such as defense. For instance, studies have shown that the compound possesses fungitoxic properties, exhibiting higher antifungal activity than citral (B94496). royalsocietypublishing.orgnih.gov
Comparative Analysis of Occurrence Across Related Acarid Species
While this compound has been definitively identified in Rhizoglyphus robini, there is a notable lack of information in the scientific literature regarding its presence or absence in other species within the family Acaridae or the broader suborder Astigmata. The chemical ecology of astigmatid mites is diverse, with a wide array of compounds identified from various species. cambridge.org These compounds include monoterpenes, aromatic compounds, aldehydes, and various esters. cambridge.org
However, comprehensive comparative studies screening for the presence of this compound across a range of related mite species have not been extensively published. The chemical profiles of astigmatid mites can be species-specific, and the production of such compounds is often linked to specific ecological niches and life strategies. researchgate.net The table below illustrates the variety of compounds found in different astigmatid mites, highlighting the chemical diversity within this group and the current unique position of this compound to R. robini based on available data. cambridge.org
Table 1: Examples of Compounds Identified in Astigmatid Mites
| Family | Species | Compound Class | Example Compounds |
| Acaridae | Acarus siro | Monoterpene | α-Acaridial |
| Acaridae | Tyrophagus putrescentiae | Monoterpene | Neral, Geranial |
| Glycyphagidae | Glycyphagus domesticus | Monoterpene | β-Acaridial |
| Histiostomatidae | Histiostoma sp. | Aromatic | 2-Hydroxy-6-methyl-benzaldehyde |
| Acaridae | Rhizoglyphus robini | Aromatic Ester | This compound |
This table is illustrative of the chemical diversity and is not exhaustive.
Speculative Biosynthetic Pathways of this compound
The precise biosynthetic pathway for this compound in Rhizoglyphus robini has not been experimentally elucidated. However, based on studies of aromatic compound biosynthesis in other arthropods, a hypothetical pathway can be proposed.
It is generally thought that arthropods lack the shikimic acid pathway, which is a common route for aromatic compound synthesis in plants and microbes. royalsocietypublishing.orgnih.gov Instead, evidence points towards the use of a polyketide synthase (PKS) pathway for the de novo synthesis of simple aromatic compounds in some mites. royalsocietypublishing.orgnih.gov Research on the oribatid mite Archegozetes longisetosus demonstrated the incorporation of acetate (B1210297) and malonic acid into defensive benzenoids, which is characteristic of a PKS pathway. royalsocietypublishing.orgnih.gov This study also suggested a possible horizontal gene transfer of a PKS gene from an actinobacterial source. royalsocietypublishing.orgnih.gov
Based on this precedent, a speculative biosynthetic pathway for this compound in R. robini can be hypothesized as follows:
Formation of the Aromatic Core : The 2-formyl-3-hydroxybenzoic acid moiety is likely synthesized via a polyketide pathway. This would involve the head-to-tail condensation of acetate and/or malonate precursor units by a polyketide synthase enzyme complex to form the benzene (B151609) ring. Subsequent enzymatic modifications, such as formylation and hydroxylation, would lead to the final aromatic acid structure.
Esterification : The resulting 2-formyl-3-hydroxybenzoic acid would then be esterified with a C6 alcohol, n-hexanol. The source of the hexanol could be from fatty acid metabolism, as alcohols are common components of mite secretions. This final step would be catalyzed by an ester synthase or a similar acyltransferase enzyme.
This proposed pathway remains speculative and requires direct experimental validation through isotopic labeling studies and genomic analysis of Rhizoglyphus robini to identify the specific genes and enzymes involved.
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches for Hexyl 2-formyl-3-hydroxybenzoate
The total synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of a formyl group onto the aromatic ring of a precursor, followed by a transesterification reaction to append the hexyl ester moiety.
The initial step in the synthesis is the ortho-formylation of a phenolic compound. For the synthesis of the precursor to the title compound, Methyl 3-hydroxybenzoate serves as the starting material. This reaction introduces an aldehyde group at the position ortho to the hydroxyl group. Two classical methods for this transformation are the Reimer-Tiemann and Duff reactions. wikipedia.orgwikipedia.org
The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, such as potassium hydroxide. wikipedia.org The reactive species is dichlorocarbene, which is generated in situ and undergoes electrophilic substitution on the electron-rich phenoxide ring. wikipedia.org The reaction is typically conducted in a biphasic solvent system and often requires heating to initiate. wikipedia.org
Alternatively, the Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or a glyceroboric acid mixture. wikipedia.orgmdma.ch This method is also selective for the ortho position on phenols. wikipedia.org The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis yield the desired salicylaldehyde (B1680747) derivative. wikipedia.org While the Duff reaction can be inefficient under certain conditions, modifications using trifluoroacetic acid have been shown to improve yields and broaden the scope of applicable substrates. mdma.chgoogle.com
The product of this formylation step is Methyl 2-formyl-3-hydroxybenzoate.
The second key step is the conversion of the methyl ester to the hexyl ester via a transesterification reaction. This is an acid-catalyzed process where Methyl 2-formyl-3-hydroxybenzoate is reacted with 1-hexanol (B41254). Para-toluenesulfonic acid (TsOH) is a commonly used catalyst for this type of transformation due to its effectiveness and solid form, which simplifies handling.
The reaction mechanism involves the protonation of the carbonyl oxygen of the ester by TsOH, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of 1-hexanol. This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) result in the formation of the desired product, this compound, and regenerate the acid catalyst. To drive the equilibrium towards the product side, the methanol by-product is typically removed from the reaction mixture as it forms. youtube.com This strategy is widely applicable for the synthesis of various salicylic (B10762653) esters from their corresponding lower alkyl esters. google.com
Optimizing the reaction conditions for both the formylation and transesterification steps is crucial for maximizing the yield and purity of this compound.
For the formylation step , particularly the modified Duff reaction, conditions involve heating a mixture of the phenolic substrate, hexamethylenetetramine, and trifluoroacetic acid. mdma.chgoogle.com The reaction is typically run at reflux for several hours. mdma.ch Post-reaction workup involves hydrolysis with water, basification, and extraction with an organic solvent. google.com While yields for the traditional Duff reaction are often low (15-20%), the use of trifluoroacetic acid can significantly improve the outcome. google.com
For the TsOH-catalyzed transesterification , the reaction generally involves heating the methyl ester and an excess of 1-hexanol in the presence of a catalytic amount of TsOH. The temperature is raised to allow for the removal of the methanol by-product, often by distillation. The use of a solvent that forms an azeotrope with methanol can facilitate this removal. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
The table below summarizes typical conditions for these synthetic steps.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Duration | Notes |
| Formylation (Duff) | Methyl 3-hydroxybenzoate, Hexamethylenetetramine, Acid (e.g., TFA) | Trifluoroacetic Acid (TFA) | Reflux (e.g., 80-100°C) | 1-24 hours | Yields are variable; TFA often improves results over older methods. mdma.chgoogle.com |
| Formylation (Reimer-Tiemann) | Methyl 3-hydroxybenzoate, Chloroform, Strong Base (e.g., KOH) | Biphasic (e.g., Water/Chloroform) | Elevated, often requires heating to initiate | Variable | Can be highly exothermic and requires careful temperature control. wikipedia.org |
| Transesterification | Methyl 2-formyl-3-hydroxybenzoate, 1-Hexanol, p-Toluenesulfonic acid (TsOH) | Excess 1-Hexanol or high-boiling inert solvent | >100°C (to remove methanol) | Several hours | Removal of methanol by-product drives the reaction to completion. youtube.comgoogle.com |
Synthesis of Related Salicylaldehyde Derivatives
The synthetic route described is versatile and can be adapted to produce a variety of related salicylaldehyde derivatives, including the key intermediate and analogs with different ester groups.
As detailed in section 3.1.1, Methyl 2-formyl-3-hydroxybenzoate is a key intermediate in the synthesis of its hexyl ester analog. It is synthesized by the direct ortho-formylation of Methyl 3-hydroxybenzoate. wikipedia.orgwikipedia.org The synthesis of the starting material, Methyl 3-hydroxybenzoate, is itself a straightforward esterification of m-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like HCl. prepchem.com The successful synthesis and isolation of this intermediate are critical for the subsequent transesterification step.
The transesterification methodology is not limited to the use of 1-hexanol. It provides a robust platform for creating a library of salicylaldehyde analogs with a wide range of ester functionalities. By substituting 1-hexanol with other alcohols, a variety of esters can be synthesized from the common intermediate, Methyl 2-formyl-3-hydroxybenzoate.
For instance, reacting the methyl ester with alcohols such as ethanol, isopropanol, or benzyl (B1604629) alcohol under similar TsOH-catalyzed conditions would yield the corresponding ethyl, isopropyl, or benzyl 2-formyl-3-hydroxybenzoate esters. This flexibility allows for the systematic modification of the ester group to investigate structure-activity relationships in various applications. The general applicability of transesterification for producing different salicylic esters is a well-established principle in synthetic chemistry. google.com
Regioselective Synthesis Strategies for 6-Formylsalicylates
The synthesis of 6-formylsalicylates, such as this compound, can be achieved through various methods. A notable and highly regioselective approach involves the [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with suitable three-carbon electrophilic partners.
One of the key methodologies for constructing the 6-formylsalicylate core is the titanium tetrachloride (TiCl₄)-mediated [3+3] cyclocondensation. This reaction utilizes 1,3-bis(silyloxy)-1,3-butadienes and 1,1-dichloro-4-ethoxy-3-buten-2-ones as the building blocks. beilstein-journals.orgresearchgate.netdocumentsdelivered.com The regioselectivity of this cyclization is a critical aspect, ensuring the desired arrangement of the formyl, hydroxyl, and ester groups on the aromatic ring. The substitution pattern of the reactants plays a crucial role in directing the outcome of the reaction. researchgate.net
The general scheme for this synthesis involves the reaction of a 1,3-bis(trimethylsilyloxy)-1,3-butadiene with a 1,1-dichloro-4-ethoxy-3-buten-2-one in the presence of a Lewis acid, typically TiCl₄. This approach leads to the formation of the salicylate (B1505791) ring with a formyl group at the 6-position. Subsequent esterification with hexanol would yield the desired this compound.
A similar strategy has been successfully employed for the synthesis of various substituted salicylates, including those with heterocyclic moieties at the 6-position, by reacting 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones. researchgate.net These reactions also proceed with good regioselectivity, highlighting the versatility of the [3+3] cyclocondensation approach.
The following table summarizes the key reactants and general conditions for the synthesis of 6-formylsalicylates based on the [3+3] cyclocondensation strategy.
| Reactant 1 | Reactant 2 | Catalyst/Mediator | General Product | Reference |
| 1,3-Bis(silyloxy)-1,3-butadiene | 1,1-Dichloro-4-ethoxy-3-buten-2-one | TiCl₄ | 6-Formylsalicylate | beilstein-journals.orgresearchgate.netdocumentsdelivered.com |
| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 3-(Thien-2-yl)-3-silyloxy-2-en-1-one | TiCl₄ | 6-(Thien-2-yl)salicylate | researchgate.net |
| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 3-(Fur-2-yl)-3-silyloxy-2-en-1-one | TiCl₄ | 6-(Fur-2-yl)salicylate | researchgate.net |
| 1,3-Bis(silyl enol ethers) | 3-(Pyridyl)-3-silyloxy-2-en-1-ones | Not specified | 6-(Pyridyl)salicylates | researchgate.net |
The synthesis of the precursor, 2-formyl-3-hydroxybenzoic acid, is also a critical step. This can be achieved through methods like the Duff reaction, which involves the formylation of a corresponding hydroxybenzoic acid. Once the acid is obtained, standard esterification procedures can be employed to introduce the hexyl group. A general method for the esterification of hydroxybenzoic acids involves reacting them with a halocarbon, such as hexyl bromide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com
The chemical transformations of this compound are dictated by the reactivity of its aldehyde, hydroxyl, and ester functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions. printtechhealthcare.com For instance, it can react with amines to form Schiff bases. printtechhealthcare.comresearchgate.net The hydroxyl group can participate in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization. The presence of both a hydroxyl and a formyl group in an ortho relationship, as seen in salicylaldehyde derivatives, allows for versatile synthetic routes to chromane (B1220400) derivatives through reactions with enolates or their equivalents. beilstein-journals.orgnih.gov These reactions often proceed via an initial Knoevenagel or aldol-type condensation followed by intramolecular cyclization.
The following table outlines potential chemical transformations for this compound based on the known reactivity of its functional groups.
| Functional Group | Type of Reaction | Potential Reagents | Potential Product Class | Reference |
| Aldehyde | Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid derivative | |
| Aldehyde | Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroxymethyl derivative | |
| Aldehyde | Condensation | Amines (e.g., hydrazine, phenylhydrazine) | Schiff bases (e.g., hydrazones) | researchgate.net |
| Aldehyde & Hydroxyl | Tandem oxo-Michael addition and Knoevenagel condensation | α,β-Unsaturated compounds | Chromane derivatives | beilstein-journals.org |
| Aldehyde & Hydroxyl | Alkenylation | Boronic acids | Skipped dienes and 2H-chromenes | researchgate.net |
Fungitoxic Activity of this compound
The antifungal capabilities of this compound have been primarily investigated through in vitro studies, revealing its efficacy against a range of fungal species.
In Vitro Evaluation of Antifungal Effects
The primary method for assessing the antifungal activity of this compound has been the filter paper method. jst.go.jp In these assays, the compound exhibited clear zones of inhibition against various fungi, indicating its ability to prevent fungal growth. The activity was observed to be dose-dependent, with higher concentrations of the compound leading to a more pronounced inhibitory effect. jst.go.jp
The fungitoxic effects were evaluated against several fungal species, demonstrating a broad spectrum of activity. The compound was effective in inhibiting the growth of fungi such as Fusarium oxysporum, Penicillium vermiculatum, and Alternaria alternata. jst.go.jp
Comparison of Efficacy Against Fungal Species
The efficacy of this compound was found to vary among the different fungal species tested. It demonstrated particularly strong activity against Fusarium oxysporum. jst.go.jp Its activity against Penicillium vermiculatum was considered moderate. The weakest, though still significant, activity was observed against Alternaria alternata. jst.go.jp
The following table summarizes the antifungal activity of this compound against various fungal species.
| Fungal Species | Level of Activity |
| Fusarium oxysporum | Strong |
| Penicillium vermiculatum | Moderate |
| Alternaria alternata | Weak |
Comparative Fungitoxicity with Other Natural Compounds
To better understand the potency of this compound, its antifungal activity was compared with other known natural compounds, particularly those also associated with mites.
Relative Potency Versus Citral (B94496) and Acaridials
When compared to citral, another natural compound with known fungitoxic properties, this compound demonstrated significantly higher antifungal activity. jst.go.jpoup.com In comparative studies, no antifungal activity was observed from citral after four days of incubation under the same conditions where this compound showed clear inhibition. jst.go.jp
However, the fungitoxic activity of this compound was found to be lower than that of acaridials, which are potent antifungal compounds also produced by mites. jst.go.jpoup.com
The following table provides a comparative overview of the fungitoxic potency.
| Compound | Relative Antifungal Potency |
| Acaridials | High |
| This compound | Moderate to High |
| Citral | Low |
Synergistic or Antagonistic Effects with Other Mite Exudates
Currently, there is no available scientific literature detailing any synergistic or antagonistic effects of this compound when combined with other exudates from Rhizoglyphus robini or other mite species. Further research is required to explore these potential interactions.
Putative Modes of Antifungal Action at the Molecular Level
The precise molecular mechanism by which this compound exerts its antifungal effects has not yet been elucidated in the available scientific literature. While its fungitoxic activity is well-documented, the specific cellular targets and biochemical pathways that are disrupted by this compound remain an area for future investigation.
Role of this compound in Mite Defense Mechanisms
This compound serves as a crucial defensive allomone, a type of semiochemical that benefits the producer by affecting the behavior or physiology of a receiving organism of a different species. Unlike many other mite semiochemicals, its primary role is not communication but direct chemical defense against environmental threats.
This compound has been identified as a key cuticular constituent of the bulb mite, Rhizoglyphus robini. oup.comoup.comtandfonline.comtandfonline.com This compound, for which the trivial name hexyl rhizoglyphinate has been proposed, is a non-volatile substance found in the mite's outer layer, or cuticle. tandfonline.com Its presence on the cuticle is significant, as this layer is the first line of defense against external pathogens. The chemical nature of the wax layer in acarid mites has been linked to their resistance to pesticides and pathogens, and the identification of this specific ester in R. robini provides insight into the chemical basis of this defense. oup.comtandfonline.com The biosynthesis of this novel ester is believed to be carried out by the mite itself. tandfonline.com This contrasts with many other semiochemicals in astigmatid mites, which are typically volatile compounds released from specialized opisthonotal glands. oup.comtandfonline.com
The primary defensive function of this compound is its potent antifungal activity. oup.comtandfonline.com Research has demonstrated its effectiveness against various fungi, which is ecologically significant as these mites often inhabit environments rich in fungal organisms, some of which are pathogenic to the mites or their host plants. tandfonline.comresearchgate.net The presence of this fungitoxic compound on the mite's cuticle provides a direct protective barrier, inhibiting the growth of harmful fungi. oup.com
Studies have shown that the antifungal activity of this compound is considerably higher than that of citral, another known natural antifungal agent. oup.comtandfonline.comtandfonline.com While its potency is lower than that of acaridials, other defensive compounds found in mites, its effectiveness is a key component of the mite's ability to thrive in its environment. oup.comoup.comtandfonline.com This antifungal capability is part of a dual benefit that astigmatid mites can provide in controlling fungi, which includes both direct feeding on fungal mycelia and the production of such antifungal substances. researchgate.net
Antifungal Activity Comparison
This interactive table compares the reported antifungal activity of this compound with other relevant compounds. Click on a compound name for more information.
| Compound | Reported Activity Level | Source |
| This compound | Higher than Citral, lower than Acaridials | oup.comoup.comtandfonline.comtandfonline.com |
| Citral | Fungitoxic, comparable to Amphotericin B | tandfonline.com |
| Acaridials | Potent mite-derived antifungal agents | oup.comtandfonline.comtandfonline.com |
Context within the Broader Chemical Ecology of Astigmatid Mites
The chemical world of astigmatid mites is complex, featuring a variety of compounds with distinct ecological roles. The function of this compound is best understood when contrasted with other semiochemicals used by these mites.
Astigmatid mites possess specialized opisthonotal glands that secrete a range of volatile semiochemicals. researchgate.net These compounds primarily function in intraspecific communication, acting as alarm, aggregation, or sex pheromones. researchgate.netcambridge.org For instance, S-(+)-isopiperitenone has been identified as both an alarm pheromone and a female sex pheromone in Tyrophagus similis. nih.gov Similarly, (Z,Z)-6,9-Heptadecadiene acts as an alarm pheromone in a Tortonia species. researchgate.net These substances are typically volatile, allowing them to disperse and elicit rapid behavioral responses from other mites, such as attraction or alarm. oup.comresearchgate.net
In stark contrast, this compound is a non-volatile, cuticular compound. oup.comtandfonline.com Its function is not to send a behavioral signal to other mites but to act as a persistent, passive chemical shield against fungal pathogens. This places it in the category of a defensive allomone rather than a pheromone. uni-bayreuth.denumberanalytics.com Chromatographic analysis of mite extracts clearly separates the volatile semiochemicals from the cuticular components like this compound based on their retention times, highlighting their distinct chemical nature and, by extension, their different ecological roles. oup.comtandfonline.com
The production of this compound has implications beyond the individual mite, influencing its interactions with the surrounding ecosystem. Rhizoglyphus mites are cosmopolitan pests of various agricultural crops, such as onions, garlic, and bulbs, and can act as transmitters of plant pathogens. oup.comtandfonline.com By inhibiting fungal growth on their cuticle and in their immediate vicinity, these mites can alter the microbial landscape of their environment. This antifungal action can indirectly protect their food source or habitat from certain fungal infections, demonstrating a complex interplay between mite, plant, and microbe.
The chemical ecology of mite-plant interactions often involves the plant's own defensive chemistry, such as phenolic compounds and volatile organic compounds, which can be altered by mite feeding. frontiersin.orgnih.gov The mite's production of its own defensive chemicals, like this compound, adds another layer to this dynamic. It represents a proactive strategy by the mite to manage its microbial environment, which is crucial for survival on host plants that are also susceptible to fungal attack. nih.govmdpi.com This chemical capability is a key factor in the ecological success of astigmatid mites in diverse and often challenging habitats. researchgate.net
Conclusion
Hexyl 2-formyl-3-hydroxybenzoate stands as a well-defined example of a natural product from the class Arachnida with a clear ecological role. Its synthesis and primary biological activity have been established, highlighting its importance in the chemical defense system of the bulb mite Rhizoglyphus robini. Further research is warranted to explore the full spectrum of its biological activities and to detail its physicochemical properties more comprehensively.
Compound Nomenclature
| Systematic Name | Trivial Name |
| Hexyl 2-formyl-3-hydroxybenzoate | Hexyl Rhizoglyphinate |
| Methyl 3-hydroxybenzoate | |
| Hexamethylenetetramine | |
| Methyl 2-formyl-3-hydroxybenzoate | |
| Hexanol | |
| p-Toluenesulfonic acid |
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For Hexyl 2-formyl-3-hydroxybenzoate (C14H18O4), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation patterns can be predicted based on the structure:
Loss of the hexyl chain (C6H13, 85 Da).
Cleavage of the ester bond, resulting in fragments corresponding to the hexanol cation and the 2-formyl-3-hydroxybenzoyl cation.
Decarbonylation (loss of CO, 28 Da) from the formyl group.
Analysis of related compounds, such as hexyl benzoate (B1203000), shows characteristic peaks at m/z 105, corresponding to the benzoyl cation, and fragments from the alkyl chain. nih.gov For a similar compound, n-hexyl salicylate (B1505791) (hexyl 2-hydroxybenzoate), the mass spectrum provides evidence of the molecular ion and fragmentation patterns related to the salicylate and hexyl moieties. nist.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Fragment | Structure | Predicted m/z |
| Molecular Ion [M]+ | C14H18O4 | 250.1205 |
| [M-C6H13]+ | C8H5O4 | 165.0188 |
| [C6H13O]+ | C6H13O | 101.0966 |
| [C7H5O2]+ (benzoyl) | C7H5O2 | 121.0289 |
Note: This table is predictive and not based on experimental data for the target compound.
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy for Functional Group Analysis
GC-FTIR combines the separation capabilities of gas chromatography with the functional group identification of FTIR. This technique would be invaluable for confirming the presence of the key functional groups in this compound.
The expected vapor-phase infrared absorption bands would include:
O-H stretch: A broad band characteristic of the hydroxyl group.
C-H stretch: Peaks corresponding to the aromatic and aliphatic C-H bonds.
C=O stretch (ester): A strong absorption band.
C=O stretch (aldehyde): A distinct strong absorption band.
C=C stretch: Peaks associated with the aromatic ring.
C-O stretch: Bands related to the ester and ether-like linkages.
Studies on similar compounds using GC-FTIR have demonstrated its utility in distinguishing between isomers and identifying specific functional groups. scispace.com The correlation of vapor-phase IR frequencies is crucial for accurate structural elucidation. scispace.com
Table 2: Predicted GC-FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3600-3400 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~2960-2850 |
| C=O (ester) | ~1730-1715 |
| C=O (aldehyde) | ~1710-1685 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ester) | ~1300-1100 |
Note: This table is predictive and not based on experimental data for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural confirmation of this compound.
¹H NMR:
Aromatic protons: The protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions.
Aldehyde proton: A characteristic singlet with a downfield chemical shift.
Hydroxyl proton: A singlet whose chemical shift can be concentration-dependent.
Hexyl chain protons: A series of multiplets corresponding to the -OCH2-, -(CH2)4-, and -CH3 groups.
¹³C NMR:
Carbonyl carbons: Resonances for the ester and aldehyde carbonyl carbons would be observed at the downfield end of the spectrum.
Aromatic carbons: Signals for the six carbons of the benzene ring, with those attached to oxygen appearing at lower field.
Hexyl chain carbons: Six distinct signals for the carbons of the hexyl group.
While no specific NMR data exists for this compound, data for related compounds like hexyl 4-hydroxybenzoate (B8730719) and ethyl 3-hydroxybenzoate can provide reference points for expected chemical shifts. chemicalbook.comchemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | s |
| Aromatic (Ar-H) | 6.8 - 8.0 | m |
| Hydroxyl (-OH) | 5.0 - 7.0 | s (broad) |
| Ester (-OCH2-) | 4.2 - 4.4 | t |
| Alkyl (-CH2-)n | 1.2 - 1.8 | m |
| Methyl (-CH3) | 0.8 - 1.0 | t |
Note: This table is predictive and not based on experimental data for the target compound.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (aldehyde) | 190 - 200 |
| C=O (ester) | 165 - 175 |
| Aromatic (C-O, C-C=O) | 110 - 160 |
| Ester (-OCH2-) | 60 - 70 |
| Alkyl (-CH2-)n | 20 - 40 |
| Methyl (-CH3) | ~14 |
Note: This table is predictive and not based on experimental data for the target compound.
Developments in Chromatographic Separation Techniques
The separation and purification of this compound would likely be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for the separation of benzoate esters. researchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be a suitable starting point.
Gas chromatography (GC) would also be applicable for the analysis of this compound due to its expected volatility. The choice of the stationary phase would be critical for achieving good separation from any impurities or related isomers. nih.gov
Advanced techniques like high-speed countercurrent chromatography have also shown promise for the separation of similar classes of compounds and could potentially be applied to this compound. researchgate.net
Perspectives for Advanced Research and Applications
Development of Novel Synthetic Strategies for Hexyl 2-formyl-3-hydroxybenzoate and Analogs
The initial synthesis of this compound involved a two-step process: the formylation of methyl 3-hydroxybenzoate followed by a transesterification with hexanol. While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. Exploring modern catalytic systems, such as enzymatic or organometallic catalysts, could enhance yield and reduce the need for harsh reagents.
Furthermore, the development of a diverse library of analogs is crucial for structure-activity relationship studies. Novel strategies should facilitate the modification of key structural features of this compound. This includes varying the length and branching of the hexyl ester chain, substituting the formyl group with other electron-withdrawing or -donating groups, and altering the position of the hydroxyl and formyl groups on the benzene (B151609) ring. Flow chemistry and combinatorial synthesis approaches could be employed to rapidly generate a wide array of derivatives for biological screening.
Investigations into the Biosynthetic Machinery in Rhizoglyphus robini
The biosynthesis of aromatic compounds in arthropods is a fascinating and still developing field of study. While many arthropods obtain aromatic compounds from their diet, there is evidence that some, like the oribatid mite Archegozetes longisetosus, can synthesize them de novo, potentially through a polyketide synthase (PKS) pathway acquired via horizontal gene transfer. royalsocietypublishing.orgnih.gov
Investigating the biosynthetic machinery of this compound in Rhizoglyphus robini is a critical research avenue. It is hypothesized that a similar PKS pathway may be involved. royalsocietypublishing.orgnih.gov Isotopic labeling studies, where mites are fed precursors such as labeled acetate (B1210297) or malonic acid, could elucidate the core biosynthetic route. royalsocietypublishing.orgnih.gov Transcriptomic and proteomic analyses of the mite's cuticle-producing tissues could then identify the specific enzymes, including putative PKSs, involved in the synthesis of the 2-formyl-3-hydroxybenzoate core and the subsequent esterification with hexanol. Understanding this machinery could pave the way for biotechnological production of the compound.
Exploration of Structure-Activity Relationships for Enhanced Fungitoxic Potential
To optimize the antifungal properties of this compound, a systematic exploration of its structure-activity relationships (SAR) is necessary. The initial discovery noted its higher antifungal activity compared to citral (B94496), but lower than acaridials, indicating room for improvement. plos.orgnih.gov SAR studies on other natural fungicides and benzoic acid derivatives have shown that modifications to the aromatic ring and side chains can significantly impact efficacy. acs.orgnih.govnih.gov
A proposed SAR study for this compound analogs could involve synthesizing and testing compounds with the variations mentioned in section 7.1. The antifungal activity of these analogs against a panel of economically important fungi would be quantified to determine which structural features are critical for fungitoxicity. For instance, the length of the alkyl ester, the electronic nature of the substituents on the aromatic ring, and the presence of the ortho-formyl and meta-hydroxyl groups are all likely to play significant roles.
Table 1: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
| Analog Series | Modification Rationale | Example Modifications |
| Alkyl Ester Chain | Investigate the effect of lipophilicity on cell membrane penetration. | Methyl, Ethyl, Butyl, Octyl, Cyclohexyl esters |
| Aromatic Ring Substituents | Modulate the electronic and steric properties of the molecule. | Replacement of formyl group with acetyl, cyano, or nitro groups; addition of other substituents like halogens or methoxy (B1213986) groups. |
| Positional Isomers | Determine the importance of the relative positions of the functional groups. | 2-hydroxy-3-formylbenzoate, 4-formyl-3-hydroxybenzoate derivatives. |
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Computational approaches are invaluable for predicting the properties of novel compounds and understanding their mechanism of action at a molecular level. plos.org For this compound, molecular docking simulations could be used to predict its binding affinity to potential fungal protein targets. nih.gov This requires identifying or hypothesizing the target, which could be enzymes involved in crucial metabolic pathways like ergosterol (B1671047) biosynthesis, a common target for antifungal agents. mdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties of the molecule and how they relate to its reactivity and interaction with biological targets. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the conformational changes that occur upon binding. plos.orgnih.gov These computational insights can guide the rational design of more potent analogs, prioritizing the synthesis of compounds with the highest predicted activity.
Integration into Integrated Pest Management (IPM) Strategies for Mite Management
Integrated Pest Management (IPM) combines multiple tactics to control pests in a way that minimizes economic, health, and environmental risks. clemson.eduresearchgate.netresearchgate.net Natural products are increasingly being incorporated into IPM programs. youtube.com this compound, as a natural compound from a mite, has potential for use in the management of Rhizoglyphus robini and possibly other mite species. bioone.orgresearchgate.net
Research in this area should focus on several aspects. First, the efficacy of the compound in field or storage conditions needs to be evaluated. Formulation studies are crucial to enhance its stability and delivery. notulaebotanicae.ro Its compatibility with other IPM tactics, such as the use of predatory mites or entomopathogenic fungi, should be assessed to ensure it does not harm beneficial organisms. researchgate.net Furthermore, understanding its role in the chemical ecology of Rhizoglyphus robini could lead to its use as a repellent or in attract-and-kill strategies.
Table 2: Potential Roles of this compound in an IPM Program for Mite Control
| IPM Tactic | Potential Application of this compound | Research Focus |
| Chemical Control | As a stand-alone bio-acaricide/fungicide or in rotation with synthetic pesticides to manage resistance. | Efficacy, formulation, and application timing. |
| Behavioral Manipulation | As a repellent to protect crops from mite infestation. | Elucidation of its role in mite behavior. |
| Biological Control | Investigating its compatibility with predatory mites and other biological control agents. | Non-target effects on beneficial organisms. |
Potential as a Lead Compound for Environmentally Benign Antifungal Agents
The development of eco-friendly fungicides is a major goal in sustainable agriculture. notulaebotanicae.robanglajol.inforesearcherslinks.com Natural products like this compound are excellent starting points due to their inherent biodegradability and often novel modes of action. banglajol.infonih.gov Its fungitoxic properties suggest its potential as a lead compound for a new class of antifungal agents.
Future research should focus on optimizing its antifungal spectrum and potency while maintaining a favorable environmental profile. This involves the SAR studies previously mentioned, aiming to identify analogs with enhanced activity against a broader range of plant pathogenic fungi. researchgate.net Toxicological studies on non-target organisms, including beneficial insects, soil microbes, and aquatic life, are essential to confirm the environmental safety of the most promising candidates. plos.org The ultimate goal is to develop a commercially viable, effective, and environmentally benign fungicide based on the this compound scaffold.
Q & A
Q. What are the recommended safety protocols for handling Hexyl 2-formyl-3-hydroxybenzoate in laboratory settings?
this compound requires adherence to GHS safety standards due to its potential hazards. Key precautions include:
- Skin/eye protection : Wear gloves, lab coats, and safety goggles to avoid skin corrosion (Category 2, H315) and eye irritation (Category 2A, H319) .
- Ventilation : Use fume hoods to prevent inhalation of respiratory irritants (H335) .
- Environmental precautions : Avoid release into waterways due to aquatic toxicity (Category 4, H413) .
- Emergency response : Immediate flushing with water for eye/skin contact and CPR if inhaled .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous benzoate derivatives are synthesized via:
- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as 4-DMAP to activate carboxylic acids for reaction with alcohols .
- Formylation : Introduction of the formyl group via controlled oxidation or Vilsmeier-Haack reactions on phenolic precursors .
- Purification : Column chromatography or recrystallization to isolate the product, confirmed by NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : NMR identifies functional groups (e.g., formyl protons at ~9.8 ppm) and confirms ester linkage integrity .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and crystallographic parameters, as demonstrated for structurally similar 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight, with reference to NIST spectral libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the structural elucidation of this compound?
- Cross-validation : Compare NMR data with computational models (e.g., DFT calculations) to reconcile unexpected shifts or splitting patterns.
- XRD as a gold standard : Resolve ambiguities in functional group positioning using single-crystal diffraction data, as applied in analogous benzoate structures .
- High-resolution MS : Confirm molecular formula accuracy to rule out isomeric interferences .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction stoichiometry : Ensure precise molar ratios of formyl precursors and hexyl alcohol to minimize side reactions .
- Temperature control : Maintain optimal temperatures (e.g., 0–5°C for acid-sensitive steps) to prevent decomposition .
- Catalyst selection : Use DMAP to enhance esterification efficiency and reduce reaction time .
Q. How can computational modeling guide the design of derivatives of this compound with enhanced stability?
- Molecular docking : Predict interactions with biological targets or degradation enzymes to modify substituents for improved stability .
- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on the benzene ring) to tune reactivity .
Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction?
- Crystal quality : Poor diffraction due to flexible hexyl chains requires iterative crystallization trials (e.g., solvent vapor diffusion) .
- Data refinement : Use software like OLEX2 to resolve disorder in alkyl chains, as seen in related benzoate structures .
Q. How should researchers assess the environmental impact of this compound based on its physicochemical properties?
- Biodegradability assays : Conduct OECD 301 tests to evaluate microbial degradation rates.
- Ecotoxicology studies : Use Daphnia magna or algae growth inhibition tests, informed by its aquatic hazard classification (H413) .
- Partition coefficients : Measure log values to predict bioaccumulation potential .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental spectral data for this compound?
Q. What experimental controls are essential to ensure reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
